molecular formula C11H13N3O2 B12923550 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide CAS No. 835-43-8

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

Cat. No.: B12923550
CAS No.: 835-43-8
M. Wt: 219.24 g/mol
InChI Key: UQRHEVITMSTPAV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a heterocyclic compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylurea with methyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

835-43-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16)

InChI Key

UQRHEVITMSTPAV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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